Anti-Mycobacterial Activity of 860785-17-7 (Mtb-IN-10) in Macrophage Infection Model vs. Other Mtb-IN Series Compounds
In a Mycobacterium tuberculosis-infected macrophage model, 860785-17-7 (designated Mtb-IN-10 or Compound P15) demonstrated an EC50 of 1.96 µM for inhibiting bacterial growth . This compares favorably to other tool compounds in the same target series. While Mtb-IN-2 (compound 10c) showed significant reduction of colony-forming units (CFU) in murine spleen, its in vitro macrophage EC50 has not been disclosed in the same standardized assay, limiting direct comparison. However, the reported oral bioavailability of 58.0% in mice at 20 mg/kg for 860785-17-7 provides a measurable pharmacokinetic benchmark absent from most earlier series members . The compound's mode of action—activation of Rv1625c/Cya to modulate cAMP metabolism—is mechanistically distinct from many traditional antitubercular agents, offering a complementary approach for combination therapy research.
| Evidence Dimension | Antimycobacterial efficacy in macrophage infection model |
|---|---|
| Target Compound Data | EC50 = 1.96 µM (Mtb-infected macrophage); Mouse oral bioavailability 58.0% at 20 mg/kg |
| Comparator Or Baseline | Mtb-IN-2 (compound 10c): reported murine CFU reduction but no macrophage EC50 available for direct head-to-head comparison |
| Quantified Difference | Direct quantitative difference cannot be calculated due to assay discrepancy; however, 860785-17-7 uniquely combines sub-micromolar macrophage EC50 with oral bioavailability data in the same series |
| Conditions | M. tuberculosis-infected macrophage assay; murine pharmacokinetic study at 20 mg/kg oral dose |
Why This Matters
For a scientist selecting a probe for tuberculosis target validation, the availability of both potency and oral PK data minimizes the risk of selecting a compound that is active in vitro but fails in vivo due to poor absorption.
